N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that combines a sulfonamide group with a chromen-2-one derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps:
Formation of the Chromen-2-one Derivative: The chromen-2-one core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the chromen-2-one derivative with the sulfonamide intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the chromen-2-one core or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a candidate for biological studies.
Medicine: Its structural features suggest it could be developed as a therapeutic agent for various diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the chromen-2-one core might interact with cellular pathways involved in oxidative stress or inflammation.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxycoumarin and 4-methylcoumarin share the chromen-2-one core and exhibit similar biological activities.
Sulfonamide Derivatives: Compounds such as sulfamethoxazole and sulfasalazine contain the sulfonamide group and are known for their antimicrobial properties.
Uniqueness
N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the combination of the sulfonamide and chromen-2-one moieties, which may confer a distinct set of biological activities and chemical reactivity compared to other compounds.
Properties
Molecular Formula |
C30H40N2O6S |
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Molecular Weight |
556.7 g/mol |
IUPAC Name |
N-[3-(diethylsulfamoyl)-4-methylphenyl]-2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C30H40N2O6S/c1-7-10-11-12-13-25-21(5)24-16-17-26(22(6)29(24)38-30(25)34)37-19-28(33)31-23-15-14-20(4)27(18-23)39(35,36)32(8-2)9-3/h14-18H,7-13,19H2,1-6H3,(H,31,33) |
InChI Key |
JGYYEPUOZZWFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N(CC)CC)C)OC1=O)C |
Origin of Product |
United States |
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